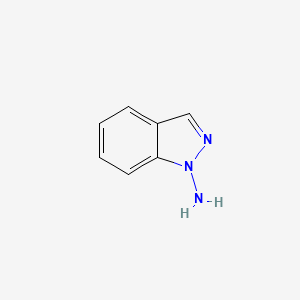

1H-Indazol-1-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

indazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-10-7-4-2-1-3-6(7)5-9-10/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUUZXDACSQYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472031 | |

| Record name | 1H-Indazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33334-08-6 | |

| Record name | 1H-Indazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indazol-1-amine: Structure, Properties, and Synthetic Utility

Introduction: The Significance of the Indazole Scaffold and its N-Amino Derivative

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, engaging with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, and the PARP inhibitor Niraparib, which are pivotal in modern cancer therapy.[1][2] Indazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[2]

While much of the research has focused on C-substituted aminoindazoles, the N-amino variant, 1H-Indazol-1-amine (or Indazol-1-ylamine) , presents a unique and versatile platform for drug discovery. The presence of a primary amino group directly on the pyrazole nitrogen atom introduces a reactive handle that is distinct from its C-amino counterparts. This guide provides a comprehensive technical overview of the structure, properties, synthesis, and chemical reactivity of 1H-Indazol-1-amine, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

1H-Indazol-1-amine is structurally characterized by the indazole ring system with a primary amine (-NH₂) substituent at the N1 position. The parent 1H-indazole is the most thermodynamically stable tautomer compared to 2H-indazole.[3] The introduction of the N-amino group creates a unique electronic and steric environment, influencing its chemical behavior and potential for intermolecular interactions.

While specific experimental data for 1H-Indazol-1-amine is not widely published, we can predict its properties based on the well-documented data of its isomers and the parent indazole.

Table 1: Core Properties of 1H-Indazol-1-amine and Related Isomers

| Property | 1H-Indazol-1-amine | 1H-Indazol-4-amine[4] | 1H-Indazol-5-amine[5] | 1H-Indazol-7-amine[6][7] |

| Molecular Formula | C₇H₇N₃ | C₇H₇N₃ | C₇H₇N₃ | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol |

| CAS Number | 33334-08-6 | 41748-71-4 | 19335-11-6 | 21443-96-9 |

| Appearance | Predicted: White to off-white or pale yellow solid | White to pale yellow solid | Off-white solid | Not specified |

| Melting Point | Not available | 119-121 °C | Not available | Not available |

| Solubility | Predicted: Sparingly soluble in water; soluble in organic solvents like ethanol, DMF. | Almost insoluble in water; soluble in ethanol, dimethylformamide. | Low aqueous solubility (17.9 µg/mL at pH 7.4). | Not specified |

Spectroscopic Characterization Profile

The structural confirmation of 1H-Indazol-1-amine relies on standard spectroscopic techniques. Based on the known spectra of substituted indazoles, the following characteristics can be anticipated.[1][8]

-

¹H NMR: The spectrum would feature a complex multiplet in the aromatic region (approx. δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. A distinct singlet for the C3-H proton would appear downfield (approx. δ 8.0-8.2 ppm). The protons of the N-NH₂ group would likely appear as a broad, D₂O-exchangeable singlet.

-

¹³C NMR: The spectrum is expected to show seven distinct signals for the seven carbon atoms. The carbons of the benzene ring will resonate in the typical aromatic region (δ 110-140 ppm), while the C3 carbon of the pyrazole ring will also be in this range.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the primary amine (two bands, approx. 3300-3450 cm⁻¹), C-H stretching from the aromatic ring (approx. 3000-3100 cm⁻¹), and C=C/C=N stretching within the bicyclic aromatic system (approx. 1450-1620 cm⁻¹).

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺) peak at m/z = 133, corresponding to the molecular weight of the compound.

Solid-State Structure and Crystallography

No dedicated crystal structure for 1H-Indazol-1-amine has been deposited in the Cambridge Structural Database (CSD). However, insights can be drawn from the parent 1H-indazole. The crystal structure of 1H-indazole reveals that the molecules form chiral helical chains (catemers) through intermolecular N-H···N hydrogen bonds.[9]

The introduction of the N1-amino group in 1H-Indazol-1-amine provides an additional hydrogen bond donor site. This is expected to significantly alter the solid-state packing. Instead of the simple N-H···N chain, it is plausible that the N-amino group would participate in more complex hydrogen-bonding networks, potentially forming dimers or sheets involving both the amino protons and the pyrazole N2 atom as acceptors. This is observed in other aminoindazole derivatives where N-H···N and N-H···O hydrogen bonds dictate the formation of inversion dimers and larger networks.[10][11][12]

Synthesis and Methodology

The most direct and logical approach to synthesizing 1H-Indazol-1-amine is through the electrophilic N-amination of 1H-indazole. While specific literature for this exact transformation is scarce, a robust protocol can be designed based on well-established amination procedures for N-heterocycles. Hydroxylamine-O-sulfonic acid (HOSA) in an alkaline medium is a classic and effective reagent for this purpose.

Experimental Protocol: Synthesis via N-amination

Objective: To synthesize 1H-Indazol-1-amine from 1H-indazole.

Causality: The reaction proceeds via the deprotonation of 1H-indazole by a strong base (e.g., potassium hydroxide) to form the indazolide anion. This anion is a potent nucleophile that attacks the electrophilic nitrogen of hydroxylamine-O-sulfonic acid, displacing the sulfate as a leaving group. An aqueous workup neutralizes the reaction and allows for product extraction.

Materials:

-

1H-Indazole (1.0 eq)

-

Potassium Hydroxide (KOH) (2.5 eq)

-

Hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq)

-

Deionized Water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

50 mL Round-bottom flask, magnetic stirrer, ice bath, separatory funnel.

Procedure:

-

Preparation of Base Solution: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (2.5 eq) in deionized water (10 mL/g of indazole) and cool the solution to 0-5 °C in an ice bath.

-

Formation of Indazolide Anion: To the cold KOH solution, add 1H-indazole (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C. Stir the mixture for 20-30 minutes at 0-5 °C until all the indazole has dissolved.

-

N-Amination: Prepare a separate solution of hydroxylamine-O-sulfonic acid (1.5 eq) in deionized water (5 mL/g of HOSA). Add this HOSA solution dropwise to the cold indazolide solution over 20 minutes.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Extraction: Once the reaction is complete, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure 1H-Indazol-1-amine.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 1H-Indazol-1-amine stems from the reactivity of the N-amino group, which behaves as a potent nucleophile, similar to a hydrazine. This opens access to a variety of derivatives valuable in drug discovery.

-

Formation of Hydrazones: The primary amine readily condenses with aldehydes and ketones to form stable N-indazolyl hydrazones. This reaction is fundamental for introducing diverse side chains and building more complex molecular architectures.

-

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides provides the corresponding amides and sulfonamides. This allows for the modulation of physicochemical properties such as lipophilicity and hydrogen bonding capacity.

-

Use in Heterocyclic Synthesis: The N-amino group and the adjacent N2 atom can act as a binucleophile in cyclocondensation reactions with 1,3-dielectrophiles (e.g., β-ketoesters, enones) to construct novel fused heterocyclic systems, such as triazolo[5,1-b]indazoles.

Role in Drug Development and Medicinal Chemistry

The 1H-indazole-3-amine scaffold is a well-established hinge-binding fragment in kinase inhibitors.[2][13] While 1H-Indazol-1-amine is a different isomer, it serves as a valuable and potentially underexplored building block for several reasons:

-

Scaffold Hopping and Isomeric Diversification: Synthesizing libraries based on the 1-amino isomer allows for exploration of new chemical space around a validated pharmacophore. The different vector for substituent placement compared to 3-amino or 5-amino isomers can lead to novel binding modes and improved selectivity profiles.[2][13]

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, 1H-Indazol-1-amine is an ideal fragment for screening against biological targets. The amino group provides a reliable vector for fragment evolution into more potent lead compounds.

-

Intermediate for Bioactive Molecules: The compound is a key intermediate for synthesizing molecules targeting a range of biological pathways. For example, related aminoindazoles are used to develop agents for cancer and neurological disorders.[14][15]

Safety and Handling

Based on safety data for isomeric aminoindazoles, 1H-Indazol-1-amine should be handled with appropriate care.[4][7][16]

-

Hazards: Likely to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

-

Precautions for Safe Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation and inhalation of dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water and seek medical attention.

Conclusion

1H-Indazol-1-amine, while less explored than its C-amino isomers, is a heterocyclic building block with significant potential for medicinal chemistry and drug discovery. Its unique structure, featuring a nucleophilic N-amino group on the privileged indazole scaffold, provides a versatile platform for synthesizing diverse compound libraries. A thorough understanding of its chemical properties, reactivity, and a reliable synthetic protocol—as outlined in this guide—are essential for researchers aiming to leverage this compound in the development of novel therapeutics.

References

-

PubChem. 1H-Indazol-5-amine. [Link]

-

Supporting Information for "Copper-Catalyzed Tandem Reaction of 2-Bromoaryl Oxime Acetates with Amines/Sulfonamides: A Novel and Efficient Strategy for 1H-Indazoles". [Link]

-

Lee, J. H., et al. (2017). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]

-

PubChem. 1H-Indazol-4-amine, 1-methyl-. [Link]

-

Taylor & Francis Online. Reactions of 2-Pyrones with 7-Aminoindazole: The First Synthesis of N-(1H-7-Indazolyl)-pyridinones. [Link]

-

ChemBK. 1H-indazol-4-amine. [Link]

-

PubChem. 1H-indazol-7-amine. [Link]

-

PubChem. 1-methyl-1H-indazol-6-amine. [Link]

-

CAS Common Chemistry. 1H-Indazol-5-amine. [Link]

-

Chemical Communications (RSC Publishing). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. [Link]

-

ResearchGate. An efficient synthesis of 1- H indazoles. [Link]

-

PubMed. Crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]-ethyl-idene}-6-methyl-2H-pyran-2,4(3H)-dione. [Link]

-

IUCr. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

-

ResearchGate. Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. [Link]

-

ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. [Link]

-

ResearchGate. Crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione. [Link]

-

Semantic Scholar. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

-

MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

-

ACS Omega. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

-

Sami Publishing Company. Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. [Link]

-

Journal of the American Chemical Society. Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. [Link]

-

NIH. Crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione. [Link]

-

ACS Publications. Rapid Access to 3-Aminoindazoles from Tertiary Amides. [Link]

Sources

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 1H-indazol-4-amine [chembk.com]

- 5. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 1H-indazol-7-amine | C7H7N3 | CID 88901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]-ethyl-idene}-6-methyl-2H-pyran-2,4(3H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. chemimpex.com [chemimpex.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. 1H-Indazol-4-amine, 1-methyl- | C8H9N3 | CID 153838 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Synthesis and Discovery of Novel 1H-Indazol-1-amine Derivatives

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of an amino group at the N-1 position unlocks a versatile synthetic handle, enabling the creation of novel 1H-Indazol-1-amine derivatives with significant potential for drug discovery. This guide provides an in-depth technical overview of the synthesis of the 1H-Indazol-1-amine core via direct electrophilic amination and explores subsequent derivatization strategies to generate libraries of novel compounds. We will detail the underlying chemical principles, provide field-proven experimental protocols, and discuss the causality behind methodological choices to empower researchers in their discovery efforts.

Introduction: The Strategic Value of the Indazole Scaffold

Indazoles are bicyclic aromatic heterocycles that are bioisosteres of indoles.[1] This structural similarity allows them to interact with a wide array of biological targets, and they are found in numerous FDA-approved drugs, including the antiemetic Granisetron and the tyrosine kinase inhibitor Axitinib.[2] While much research has focused on substitutions at the carbon positions of the indazole ring, functionalization of the ring nitrogen atoms offers a distinct vector for modifying a molecule's physicochemical properties, such as solubility, hydrogen bonding capacity, and metabolic stability.

Specifically, the synthesis of 1-amino-1H-indazoles creates a unique platform for chemical exploration. The exocyclic primary amine at the N-1 position serves as a potent nucleophile and a key branching point for combinatorial library synthesis, allowing for the systematic exploration of structure-activity relationships (SAR) in drug development programs.

Synthesis of the 1H-Indazol-1-amine Core via Electrophilic Amination

The most direct and effective strategy for installing the N-1 amino group is through electrophilic amination of the parent indazole. This process involves two critical steps: deprotonation of the indazole to form a nucleophilic anion, followed by reaction with an electrophilic nitrogen source.

Mechanistic Rationale: Deprotonation and Nucleophilic Attack

The foundational principle of this synthesis is the acidic nature of the indazole N-H proton. Treatment with a strong, non-nucleophilic base, such as sodium hydride (NaH), quantitatively removes this proton to generate the indazolide anion. This anion is a potent nucleophile that can then react with a suitable electrophilic aminating reagent.[3]

The choice of aminating reagent is critical. The reagent must feature an electrophilic nitrogen atom connected to a good leaving group. O-(Diphenylphosphinyl)hydroxylamine (DPPH) has proven to be an exceptionally effective reagent for this transformation.[1][3] It is a stable, crystalline solid that reacts cleanly with the indazolide anion. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the indazolide anion attacks the nitrogen atom of DPPH, displacing the diphenylphosphinate anion as a leaving group. This forms the crucial N-N bond and yields the desired 1H-Indazol-1-amine product.

Authoritative Protocol: N-Amination of an Indazole Precursor

The following protocol is adapted from a key step in the total synthesis of the natural product nigellicine, demonstrating its applicability in complex molecule synthesis.[4]

Materials:

-

Indazole Substrate (e.g., Methyl 4-methoxy-6-methyl-1H-indazole-3-carboxylate)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

O-(Diphenylphosphinyl)hydroxylamine (DPPH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Preparation: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add the indazole substrate (1.0 eq).

-

Dissolution: Dissolve the substrate in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 eq) portion-wise.

-

Causality Note: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation without competing side reactions.

-

-

Anion Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.

-

Amination: Cool the reaction mixture back down to 0 °C. Add a solution of O-(diphenylphosphinyl)hydroxylamine (DPPH) (1.5 eq) in anhydrous THF dropwise.

-

Causality Note: An excess of the aminating agent ensures the reaction goes to completion. Dropwise addition at low temperature helps to manage any potential exothermicity.

-

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1H-Indazol-1-amine derivative.

Data Presentation: Reaction Yield

The direct amination strategy is highly effective, as demonstrated in complex synthetic campaigns.

| Substrate | Product | Yield | Source |

| Methyl 4-methoxy-6-methyl-1H-indazole-3-carboxylate | Methyl 1-amino-4-methoxy-6-methyl-1H-indazole-3-carboxylate | 70% | [4] |

Discovery of Novel Derivatives: Leveraging the 1-Amino Group

The primary amine at the N-1 position is a versatile functional group that serves as a nucleophilic handle for a wide range of subsequent chemical transformations. This allows for the rapid generation of diverse libraries of compounds for biological screening.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total synthesis of nigellicine and nigeglanine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1H-Indazol-1-amine: A Predictive and Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazol-1-amine is a unique derivative of the indazole scaffold, a core motif in numerous pharmacologically active compounds.[1][2][3][4] While direct experimental spectroscopic data for 1H-Indazol-1-amine is not extensively available in public-domain literature, this guide provides a comprehensive, predictive analysis of its spectroscopic characteristics. By leveraging established data from the parent 1H-indazole molecule and closely related amino-substituted analogs, we project the expected spectral signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. This document serves as an expert-level reference for researchers, offering not only predicted data but also detailed experimental protocols and a logical workflow for the definitive characterization of this and similar novel molecules.

Introduction to the Indazole Core and N-Amination

The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in medicinal chemistry, featured in FDA-approved drugs such as the kinase inhibitors Axitinib and Pazopanib, and the antiemetic Granisetron.[5] Its structural rigidity and ability to participate in hydrogen bonding make it an ideal pharmacophore. Most derivatives involve substitution on the carbocyclic ring or at the N-1/N-2 positions with alkyl or aryl groups.

1H-Indazol-1-amine, by contrast, features a primary amino group directly attached to the N-1 position of the pyrazole ring. This N-amination introduces a unique electronic and structural element: a nucleophilic and hydrogen-bond-donating group at a key position, which can significantly alter its chemical properties and biological interactions compared to its C-amino isomers (e.g., 1H-indazol-5-amine). This guide provides the foundational spectroscopic knowledge required to unambiguously identify and characterize this specific isomer.

Molecular Structure of 1H-Indazol-1-amine

Caption: Predicted ESI-MS fragmentation pathway for 1H-Indazol-1-amine.

Trustworthiness through Fragmentation Logic:

-

Molecular Ion (M⁺˙): The primary peak will be the molecular ion at m/z 133.

-

Loss of Amino Radical: A likely initial fragmentation is the loss of an amino radical (•NH) to yield a fragment at m/z 118, corresponding to the stable indazole cation radical. This is analogous to the parent indazole's molecular ion. [6]3. Loss of Nitrogen: Subsequent fragmentation of the m/z 118 ion could involve the loss of a nitrogen radical (•N) to give a fragment at m/z 103.

-

Ring Contraction: Further fragmentation could involve the loss of HCN, a common pathway for nitrogen heterocycles, leading to smaller fragments.

UV-Visible (UV-Vis) Spectroscopy

The indazole ring system is a strong chromophore. The addition of the N1-amino group, a powerful auxochrome, is expected to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the molar absorptivity compared to the parent 1H-indazole. [7]In a solvent like acetonitrile, 1H-indazole shows absorption maxima around 250 nm and 290 nm. For 1H-Indazol-1-amine, these peaks are predicted to shift towards ~260-270 nm and ~300-310 nm.

Recommended Experimental Protocols

To validate the predicted data, rigorous and standardized experimental procedures are essential.

Sample Preparation

-

Purity: Ensure the sample is of high purity (>98%), as determined by LC-MS or qNMR, to avoid spectral artifacts.

-

NMR: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended for its ability to dissolve polar compounds and slow down the exchange of N-H protons, often resulting in sharper signals.

-

FTIR: Prepare a potassium bromide (KBr) pellet by grinding ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr and pressing it into a transparent disk.

-

MS: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. For analysis, dilute to ~1-10 µg/mL in the mobile phase.

-

UV-Vis: Prepare a 10-100 µM solution in spectroscopic-grade acetonitrile or ethanol.

NMR Spectroscopy Protocol

-

Instrument: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of -2 to 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of at least 2 seconds.

-

Acquire at least 16 scans for good signal-to-noise.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of 0 to 200 ppm.

-

Use a relaxation delay of 5 seconds to ensure quantitative detection of all carbons, including quaternary ones.

-

Acquire several hundred to a few thousand scans.

-

-

2D NMR: For unambiguous assignment, perform 2D experiments like COSY (proton-proton correlation) and HSQC (proton-carbon one-bond correlation).

FTIR Spectroscopy Protocol

-

Instrument: Use a Fourier-Transform Infrared spectrometer with a deuterated triglycine sulfate (DTGS) detector.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr sample pellet in the holder.

-

Scan from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add at least 32 scans at a resolution of 4 cm⁻¹. [8]

-

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Instrument: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer for high mass accuracy.

-

Mode: Acquire data in positive ion mode.

-

Analysis:

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Acquire full scan data from m/z 50 to 500.

-

Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass (134.0718) to confirm the elemental composition.

-

Perform MS/MS (tandem mass spectrometry) on the parent ion (m/z 134) to confirm the fragmentation pattern.

-

Data Validation and Structural Confirmation Workflow

Caption: Workflow for the spectroscopic validation of 1H-Indazol-1-amine.

Conclusion

While awaiting the publication of definitive experimental spectra, this guide establishes a robust, predictive framework for the spectroscopic characterization of 1H-Indazol-1-amine. The predicted NMR, FTIR, MS, and UV-Vis data provide a detailed spectral fingerprint against which experimental results can be benchmarked. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This synthesis of predictive analysis and methodological rigor equips researchers with the necessary tools to confidently identify, characterize, and utilize this novel indazole derivative in drug discovery and development endeavors.

References

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available from: [Link]

-

O'Dell, D. K., & Nicholas, K. M. SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. Available from: [Link]

-

1H-Indazol-5-amine | C7H7N3. PubChem. Available from: [Link]

-

1H-Indazol-6-amine | C7H7N3. PubChem. Available from: [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available from: [Link]

-

1H-Indazole | C7H6N2. PubChem. Available from: [Link]

-

Synthesis of 1H-indazole derivatives. ResearchGate. Available from: [Link]

-

Supporting Information for "Copper-Catalyzed Cascade Reaction of Oxime Acetates with Amines: A New Approach to 1H-Indazoles". Organic Letters. Available from: [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. Available from: [Link]

-

An efficient synthesis of 1- H indazoles. ResearchGate. Available from: [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available from: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available from: [Link]

-

UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... ResearchGate. Available from: [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Available from: [Link]

-

1H-Indazole. NIST WebBook. Available from: [Link]

-

1H-indazole hydrochloride. NIST WebBook. Available from: [Link]

-

Cu-Catalyzed arylation of amino group in the indazole ring: Regioselective synthesis of pyrazolo-carbazoles. The Royal Society of Chemistry. Available from: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available from: [Link]

-

13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. Available from: [Link]

-

Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. Available from: [Link]

-

SRI-42127. Wikipedia. Available from: [Link]

-

Infrared (IR) Spectroscopy. University of Colorado Boulder. Available from: [Link]

-

1H-Indazole, 3-methyl-1-(4-aminophenyl)-. SpectraBase. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-Indazole [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted 1H-Indazol-1-amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically significant therapeutics.[1][2] While extensive research has focused on C-substituted aminoindazoles and N-aryl/alkyl derivatives, the subclass of 1H-indazol-1-amines—characterized by an amino substituent directly on the N1 position of the pyrazole ring—presents a unique and less-explored chemical space. This guide provides a comprehensive analysis of the synthesis, physicochemical properties, and chemical reactivity of substituted 1H-indazol-1-amines. We synthesize data from spectroscopic analysis, explore core physicochemical parameters relevant to drug development, and detail characteristic chemical behaviors, including nucleophilic reactivity and potential for cycloaddition reactions. By integrating established principles of indazole chemistry with specific data on N-amino azoles, this document serves as an essential resource for researchers aiming to exploit the novel properties of this heterocyclic subclass.

Introduction: The Indazole Scaffold and the Significance of N1-Amination

Indazole (or benzopyrazole) is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring.[3] It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1] The indazole nucleus is a bioisostere of indole and is found in numerous FDA-approved drugs, including the anti-emetic Granisetron and several tyrosine kinase inhibitors like Axitinib and Pazopanib, highlighting its importance in drug design.[4][5]

The introduction of an amino group onto the indazole scaffold profoundly influences its biological activity. Most research has centered on substitution at the C3, C5, or C6 positions. However, placing the amino group at the N1 position creates a 1H-indazol-1-amine, an N-aminoazole with distinct electronic and steric properties compared to its C-amino isomers. This substitution pattern generates a hydrazine-like N-N bond within the framework, suggesting unique reactivity and potential as a pharmacophore or a synthetic intermediate.

Caption: Structural comparison of C-aminoindazoles and 1H-indazol-1-amine.

Synthesis of Substituted 1H-Indazol-1-amines

The synthesis of 1H-indazol-1-amines is not as widely documented as that of other isomers. The strategy typically involves two key stages: formation of the indazole core followed by N-amination, or a cyclization pathway that directly installs the N-amino group.

2.1 Formation of the Indazole Core The construction of the indazole ring is a well-established field with numerous methodologies. The choice of method is dictated by the desired substitution pattern on the carbocyclic ring. Key strategies include:

-

Intramolecular C-H Amination: Modern methods allow for the formation of the N-N bond through metal-catalyzed (e.g., copper, silver, palladium) or metal-free oxidative cyclization of aryl hydrazones.[1] For example, silver(I)-mediated intramolecular oxidative C-H amination is an efficient route to various 3-substituted indazoles.[4][5]

-

[3+2] Cycloaddition Reactions: The reaction of in-situ generated arynes with diazo compounds or their precursors (like N-tosylhydrazones) provides a direct and versatile pathway to substituted 1H-indazoles.[6]

-

Classical Cyclization Methods: Traditional routes often involve the diazotization or nitrosation of ortho-alkylanilines or the cyclization of ortho-haloarylhydrazones.[4]

2.2 Introduction of the N1-Amino Group Direct N-amination of a pre-formed indazole ring is the most straightforward conceptual approach. This typically requires an electrophilic amination reagent, such as hydroxylamine-O-sulfonic acid or a chloramine derivative, reacting with the indazolate anion generated by a strong base. However, competition between N1 and N2 alkylation/amination is a known challenge in indazole chemistry, with N2 being the kinetically favored site and N1 being the thermodynamically favored product under certain conditions.[7][8]

An alternative approach involves using a precursor that already contains the N-N bond required for the final structure. For instance, the cyclization of a substituted 2-hydrazinyl benzaldehyde or ketone derivative could potentially yield a 1H-indazol-1-amine scaffold.

Physicochemical Properties

The physical properties of 1H-indazol-1-amines are critical for their application in materials science and drug discovery, governing factors like solubility, membrane permeability, and target binding.

3.1 Spectroscopic Characterization The structural identity of substituted 1H-indazoles is routinely confirmed by NMR and IR spectroscopy.

3.1.1 NMR Spectroscopy The ¹H and ¹³C NMR spectra provide definitive structural information. While specific data for 1H-indazol-1-amines is sparse, the characteristic shifts for the core indazole ring are well-documented and serve as a reliable baseline.[4][5][9]

-

¹H NMR: The proton on C3 typically appears as a singlet or a narrow doublet downfield, often around 8.0 ppm.[7] The four protons on the benzene ring (H4-H7) resonate in the aromatic region (7.1-8.3 ppm), with their multiplicity and exact shifts depending on the substitution pattern. The N-H protons of the N1-amino group would be expected to appear as a broad signal, the chemical shift of which would be sensitive to solvent and concentration.

-

¹³C NMR: The carbon shifts are also characteristic. C7a and C3a (the bridgehead carbons) are typically found around 140 ppm and 122 ppm, respectively. The C3 carbon resonates further downfield.[4][5] An N1-amino group, being an electron-donating group, would be expected to shield adjacent carbons, particularly C7a and C3, causing a slight upfield shift relative to N1-alkyl or N1-aryl substituted indazoles.

| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |

| H3 | 7.9 - 8.1 | 133 - 137 | Often a singlet; position is sensitive to N1/C3 substitution. |

| H4 | 7.6 - 7.8 | 120 - 122 | Typically a doublet. |

| H5 | 7.3 - 7.5 | 127 - 129 | Typically a triplet or multiplet. |

| H6 | 7.1 - 7.4 | 123 - 125 | Typically a triplet or multiplet. |

| H7 | 8.1 - 8.3 | 110 - 112 | Most downfield proton on the benzene ring; sensitive to N1 substituent. |

| C3a | - | ~122 | Bridgehead carbon. |

| C7a | - | ~140 | Bridgehead carbon, adjacent to N1. |

| N1-NH₂ | Variable | - | Broad signal, exchangeable with D₂O. |

| Data compiled and generalized from multiple sources for N-substituted 1H-indazoles.[5][7][9][10] |

3.1.2 Infrared (IR) Spectroscopy IR spectroscopy is useful for identifying key functional groups. For a 1H-indazol-1-amine, the spectrum would be characterized by:

-

N-H Stretching: Two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂).

-

Aromatic C-H Stretching: Medium to weak bands just above 3000 cm⁻¹.[4][5]

-

C=C Stretching: Medium to strong bands within the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.[11]

3.2 Core Physicochemical Parameters

-

Acidity and Basicity (pKa): The parent 1H-indazole is amphoteric. It can be protonated at N2 (pKa of the conjugate acid ≈ 1.04) or deprotonated at N1 (pKa ≈ 13.86).[12] The presence of an electron-donating amino group at the N1 position would significantly increase the basicity of the N2 atom, leading to a higher pKa for the conjugate acid compared to the parent indazole.

-

Solubility: The amino group increases polarity and provides an additional site for hydrogen bonding, which is expected to enhance aqueous solubility compared to unsubstituted indazole. For reference, C-substituted aminoindazoles like 5-aminoindazole and 6-aminoindazole have measured aqueous solubilities of approximately 18 µg/mL.[13][14]

-

Lipophilicity (logP): The logP (partition coefficient) is a measure of a compound's lipophilicity. The addition of a polar amino group will decrease the logP value relative to the parent indazole, a critical consideration in drug design for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Chemical Reactivity

The N1-amino group imparts unique reactivity to the indazole scaffold, primarily stemming from the nucleophilicity of the exocyclic nitrogen and the potential for the N1-N2-C3 system to act as a 1,3-dipole precursor.

4.1 Nucleophilic Reactions The exocyclic amino group is a potent nucleophile. A clear example of this reactivity is the reaction of 1-aminoindazole with 1-bromoadamantane, which results in a complex mixture of products arising from N-adamantylation, demonstrating the amine's ability to participate in substitution reactions.[15]

4.2 1,3-Dipolar Cycloaddition Reactions N-amino heterocycles can serve as precursors to N-ylides, which are versatile 1,3-dipoles for cycloaddition reactions.[16] While not specifically documented for 1H-indazol-1-amines in the provided literature, it is mechanistically plausible that they could react with aldehydes or ketones to form an N-imino-indazolium ylide. This intermediate could then undergo a [3+2] cycloaddition with a dipolarophile (e.g., an alkene or alkyne) to construct novel fused heterocyclic systems.[17][18] This represents a promising avenue for synthetic exploration.

Caption: Plausible pathway for 1H-indazol-1-amine in 1,3-dipolar cycloaddition.

Applications in Drug Discovery

While clinical candidates featuring the specific 1H-indazol-1-amine moiety are not prominent, the broader class of amino-indazoles is of immense importance. The amino group frequently serves as a key hydrogen bond donor, anchoring the molecule into the hinge region of protein kinases.[10] For example, 3-aminoindazole is a critical fragment in numerous potent kinase inhibitors.[19] The exploration of 1H-indazol-1-amines as alternative scaffolds could offer novel intellectual property and potentially unique binding modes or improved pharmacokinetic profiles.

Experimental Protocols

The following protocol details a general method for the synthesis of a substituted 1H-indazole core, which can serve as a precursor for subsequent N-amination studies. This method is adapted from a procedure for reacting N-tosylhydrazones with nitroaromatic compounds.[9]

Caption: General workflow for the synthesis and analysis of indazole derivatives.

Protocol: Synthesis of a 3-Aryl-1H-Indazole Derivative

Objective: To synthesize a 3-aryl-1H-indazole via the reaction of a nitroaromatic compound and an N-tosylhydrazone.

Materials:

-

Substituted nitroaromatic compound (e.g., 1-nitro-4-(trifluoromethyl)benzene) (0.3 mmol)

-

N-tosylhydrazone of an aromatic aldehyde (e.g., benzaldehyde N-tosylhydrazone) (0.36 mmol)

-

Cesium carbonate (Cs₂CO₃) or Sodium Hydride (NaH) (1.08 mmol)

-

Anhydrous Dimethylformamide (DMF) (2.0 mL)

-

Nitrogen (N₂) gas supply

-

10 mL Schlenk tube, oven-dried

-

Standard laboratory glassware for workup and chromatography

Procedure:

-

Preparation: Add the nitroaromatic compound (0.3 mmol), the N-tosylhydrazone (0.36 mmol), and the base (1.08 mmol) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

-

Inert Atmosphere: Evacuate the tube and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Causality Note: This step is crucial to prevent oxidation of reagents and intermediates by atmospheric oxygen and to handle moisture-sensitive bases like NaH safely.

-

-

Solvent Addition: Add anhydrous DMF (2.0 mL) to the mixture via syringe under a positive pressure of nitrogen.

-

Reaction: Place the Schlenk tube in a preheated oil bath at 60-80 °C. Stir the solution for the required time (typically monitored by TLC until consumption of the starting material).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water to remove DMF and inorganic salts. Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired 1H-indazole product.[9]

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Conclusion

Substituted 1H-indazol-1-amines represent a scientifically intriguing yet underexplored class of heterocyclic compounds. Their unique N-amino substitution pattern distinguishes them from their more common C-amino isomers, imparting distinct physicochemical properties and chemical reactivity. While direct synthetic routes remain an area ripe for development, their preparation from established indazole precursors is feasible. The inherent nucleophilicity and potential for participation in pericyclic reactions make them valuable building blocks for constructing novel molecular architectures. For drug development professionals, this scaffold offers an opportunity to design new chemical entities with unique pharmacophoric features and intellectual property potential, expanding the vast and therapeutically relevant world of indazole chemistry.

References

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). vertexaisearch.cloud.google.com.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central (PMC). Retrieved January 1, 2026, from [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). ACS Omega. Retrieved January 1, 2026, from [Link]

-

N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Synthesis of 1H-indazole: A combination of experimental and theoretical studies. (n.d.). wiley.com. Retrieved January 1, 2026, from [Link]

-

Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]

-

Indazole. (n.d.). Wikipedia. Retrieved January 1, 2026, from [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). PubMed Central (PMC). Retrieved January 1, 2026, from [Link]

-

Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health (NIH). Retrieved January 1, 2026, from [Link]

-

Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (2009). The Journal of Organic Chemistry. Retrieved January 1, 2026, from [Link]

-

Oxidant-Controlled Divergent Reactivity of 3-Aminoindazoles. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. Retrieved January 1, 2026, from [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]

-

Reactivity of 3‐aminoindazoles and our approach. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved January 1, 2026, from [Link]

-

1H-indazol-3-amine. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. (n.d.). IJRPC. Retrieved January 1, 2026, from [Link]

-

1H-Indazol-5-amine. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

(PDF) Reactivity of N-aminoazoles towards 1-bromoadamantane. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

1,3-dipolar cycloaddition reactions. (2020). YouTube. Retrieved January 1, 2026, from [Link]

-

Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]

-

Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. (2023). Beilstein Journals. Retrieved January 1, 2026, from [Link]

-

Molecular structures of indazole derivatives, (a) 5-aminoindazole; (b) 5-nitroindazole. (n.d.). researchgate.net. Retrieved January 1, 2026, from [Link]

-

1H-Indazol-6-amine. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

1H-indazol-7-amine. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. (n.d.). Journal of the American Chemical Society. Retrieved January 1, 2026, from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Indazole synthesis [organic-chemistry.org]

- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Indazole - Wikipedia [en.wikipedia.org]

- 13. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijrpc.com [ijrpc.com]

- 17. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 18. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

Tautomerism in 1H-Indazol-1-amine and its Analogues: A Guide to Structure, Characterization, and Biological Significance

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3] Its therapeutic success is intrinsically linked to its rich and often complex chemical nature, most notably the phenomenon of tautomerism. Tautomerism, the interconversion of structural isomers through proton migration, profoundly influences the physicochemical properties, receptor binding affinity, and metabolic stability of indazole-containing molecules.[3] This guide provides an in-depth exploration of tautomerism in 1H-Indazol-1-amine and its analogues, a class of compounds presenting a fascinating interplay between annular (ring) and amino-imino (side-chain) tautomerism. We will dissect the structural possibilities, elucidate the factors governing tautomeric equilibrium, detail the critical analytical techniques for characterization, and discuss the profound implications for drug discovery and development.

The Tautomeric Landscape of Indazoles

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert.[4] This process most commonly involves the migration of a hydrogen atom, accompanied by a shift in the position of a double bond.[4] In the context of the indazole nucleus, two primary forms of tautomerism are of critical importance.

Annular Tautomerism: The 1H- vs. 2H-Indazole Equilibrium

The fundamental indazole ring system exists as two primary annular tautomers: the 1H-indazole and the 2H-indazole.[1][5]

-

1H-Indazole: This "benzenoid" form is generally the more thermodynamically stable of the two, with the proton residing on the nitrogen atom at position 1 (N1).[1][3][6] Computational studies estimate the 1H-tautomer to be more stable by approximately 15-22 kJ/mol.[7][8]

-

2H-Indazole: This "quinonoid" form, with the proton on the nitrogen at position 2 (N2), is typically higher in energy.[5][7] However, the energy difference is small enough that substitution patterns and solvent effects can shift the equilibrium, and in some specific cases, the 2H-tautomer can be stabilized or become the predominant form.[9][10]

A Deeper Complexity: Introducing 1H-Indazol-1-amine

The addition of an amino group at the N1 position, as in 1H-Indazol-1-amine, introduces a second layer of tautomerism: amino-imino tautomerism, which competes and combines with the annular equilibrium. This results in at least three plausible tautomeric forms that must be considered.

-

1H-Amino Tautomer: The canonical form, featuring an exocyclic amino group attached to N1 of the 1H-indazole ring.

-

2H-Amino Tautomer: A form arising from proton migration from N1 to N2, resulting in an amino group attached to a 2H-indazole ring. This is a classic annular tautomerization.

-

Imino Tautomer: This form results from a proton shift from the exocyclic nitrogen to the ring nitrogen at N2, creating an exocyclic imine double bond. This is a classic amino-imino tautomerization.

The interplay between these forms is the central challenge and opportunity in designing drugs based on this scaffold.

Caption: Tautomeric equilibria in 1H-Indazol-1-amine.

Guiding the Equilibrium: Factors Influencing Tautomer Ratios

The predominance of a single tautomer is rarely absolute. The equilibrium is a dynamic process influenced by a delicate balance of intrinsic and extrinsic factors. Understanding these factors is paramount for predicting and controlling molecular behavior.

-

Electronic Effects of Substituents: Electron-withdrawing groups (e.g., -NO₂) and electron-donating groups (-OCH₃, -CH₃) on the benzene ring can alter the relative pKa values of the nitrogen atoms, thereby influencing the proton's preferred location and shifting the 1H/2H balance.[9]

-

Solvent Polarity and Hydrogen Bonding: The solvent environment plays a crucial role.

-

Aprotic Solvents (e.g., CDCl₃): In less polar environments, intramolecular hydrogen bonds can stabilize specific tautomers, such as the 2H form in certain substituted indazoles.[10]

-

Protic Solvents (e.g., DMSO-d₆, H₂O): Polar, protic solvents can form intermolecular hydrogen bonds, potentially stabilizing the more polar tautomer. The 2-methylindazole isomer, for instance, has a significantly larger dipole moment than the 1-methylindazole isomer, suggesting that polar solvents could favor the 2H tautomeric form.[11]

-

-

pH: The acidity or basicity of the medium can lead to protonation or deprotonation, creating charged species whose stability and structure can differ significantly from the neutral tautomers.

Analytical & Computational Characterization: The Scientist's Toolkit

Unambiguously identifying and quantifying tautomeric forms requires a multi-pronged approach, combining spectroscopic, structural, and computational methods. No single technique provides a complete picture; rather, they offer complementary insights into the solid-state and solution-phase behavior of the molecule.

Caption: Workflow for the characterization of indazole tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomerism in solution.[12]

-

Expertise & Causality: The chemical environment of a nucleus dictates its resonance frequency (chemical shift). Since tautomers have different atomic connectivity, their NMR spectra will be distinct. ¹H NMR is useful for observing the NH protons, whose chemical shifts and number of signals can indicate the number of species present. ¹³C NMR provides a detailed fingerprint of the carbon skeleton.[13][14] For indazole systems, ¹⁵N NMR is particularly diagnostic, as the nitrogen chemical shifts are exquisitely sensitive to their hybridization state and local electronic environment, often showing large differences between N1 and N2 in the different tautomers.[15][16]

Protocol: NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Dissolve 5-10 mg of the indazole analogue in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Causality: The choice of solvent is critical as it can shift the equilibrium. Analyzing the compound in multiple solvents of varying polarity is essential.

-

¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. Integrate the signals corresponding to each tautomer to determine their relative populations. For dynamic exchange, variable temperature (VT-NMR) studies may be required.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. The chemical shifts of carbons adjacent to the nitrogen atoms (C3, C3a, C7a) are particularly informative for distinguishing 1H and 2H tautomers.[15]

-

2D NMR (HSQC/HMBC): Acquire 2D correlation spectra to unambiguously assign all proton and carbon signals for each tautomer present in the solution.

-

(Optional) ¹⁵N NMR: If isotopically enriched material is available, or using a high-sensitivity cryoprobe, acquire a ¹⁵N spectrum. The large chemical shift dispersion provides definitive evidence for the proton's location.

X-ray Crystallography

This technique provides the definitive, high-resolution structure of a molecule in the solid state.[17][18]

-

Expertise & Causality: X-ray crystallography works by diffracting X-rays off the electron clouds of a highly ordered crystal lattice.[17] The resulting diffraction pattern is used to calculate a 3D electron density map, from which the precise position of each atom can be determined.[17] This provides an unambiguous snapshot of a single tautomeric form—the one that is most stable in the crystal lattice. It is the gold standard for confirming connectivity and stereochemistry.[18][19]

Workflow: Single Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the rate-limiting step.[18] Common methods include slow evaporation from a saturated solution or vapor diffusion.

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction data are collected as the crystal is rotated.[17]

-

Structure Solution & Refinement: The diffraction pattern is computationally processed to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to yield the final structure with high precision.

-

Analysis: Analyze the final structure to confirm which tautomer is present in the solid state. Trustworthiness: It is critical to remember that the solid-state structure may not be the dominant or biologically active tautomer in solution.

Computational Chemistry

Theoretical calculations are an invaluable partner to experimental work, providing insights into the intrinsic stability of tautomers and helping to interpret spectroscopic data.

-

Expertise & Causality: Methods like Density Functional Theory (DFT) solve approximations of the Schrödinger equation to calculate the electronic structure and energy of a molecule. By calculating the energies of all possible tautomers, we can predict their relative stabilities (ΔE or ΔG).[9][20] Including a solvent model (e.g., Polarizable Continuum Model - PCM) allows for the prediction of solvent effects on the equilibrium.

Protocol: DFT Calculation of Tautomer Stability

-

Structure Building: Construct 3D models of all plausible tautomers (e.g., 1H-amino, 2H-amino, imino).

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP functional with a 6-31G** basis set). This finds the lowest energy conformation for each isomer.[9][20]

-

Frequency Calculation: Perform a frequency calculation on each optimized structure. Self-Validation: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable tautomer.

-

Energy Calculation: Record the final electronic energy (with zero-point vibrational energy correction) for each confirmed minimum. The difference in these energies (ΔE) predicts the relative stability.

-

Solvation Effects: Repeat the final energy calculation using a continuum solvation model to estimate the influence of a specific solvent on the tautomeric equilibrium.

| Tautomer of Indazole Analogue | Gas Phase ΔE (kJ/mol) | ΔE in DMSO (kJ/mol) | ΔE in Chloroform (kJ/mol) |

| 1H-Tautomer | 0 (Reference) | 0 (Reference) | 0 (Reference) |

| 2H-Tautomer | +18.5 | +15.2 | +17.1 |

| OH-Tautomer (keto-enol) | +55.0 | +48.3 | +52.5 |

| Table based on representative data from computational studies on related indazolones.[9][21] |

Implications for Drug Development: Why Tautomerism Matters

The seemingly subtle shift of a single proton can have dramatic consequences for a drug candidate's profile. Controlling or at least understanding the tautomeric preference is a critical task in medicinal chemistry.

-

Biological Activity: Tautomers are distinct chemical entities. They possess different shapes, hydrogen bonding patterns (donor/acceptor sites), and electrostatic potentials. Consequently, one tautomer may bind to a biological target (e.g., a kinase) with high affinity, while another is inactive. The observed biological activity is a weighted average based on the potency of each tautomer and its population in the assay medium.

-

Pharmacokinetics (ADME):

-

Absorption & Solubility: Tautomers can have different polarities and pKa values, which directly impact their solubility and ability to cross cell membranes.

-

Metabolism: The metabolic fate of a drug can be tautomer-dependent. One form might be susceptible to oxidation by cytochrome P450 enzymes, while another is stable.

-

-

Intellectual Property: The different tautomeric forms of a molecule can be considered distinct chemical entities, which has significant implications for patentability and intellectual property protection.

Conclusion and Future Perspectives

The tautomerism of 1H-indazol-1-amine and its analogues is a multifaceted phenomenon rooted in the fundamental principles of physical organic chemistry. For drug development professionals, it is not an academic curiosity but a critical variable that must be managed. A comprehensive strategy employing high-resolution NMR, definitive solid-state analysis by X-ray crystallography, and predictive computational modeling is essential for elucidating the tautomeric landscape of any new indazole-based drug candidate. Future efforts will likely focus on developing synthetic strategies that can "lock" the molecule into the desired, most active tautomeric form, thereby optimizing drug efficacy and minimizing off-target effects and pharmacokinetic liabilities.

References

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

-

Recent Advances in the Development of Indazole‐based Anticancer Agents. Chemistry & Biodiversity. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules. Available at: [Link]

-

Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. ResearchGate. Available at: [Link]

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. Available at: [Link]

-

Theoretical estimation of the annular tautomerism of indazoles. ResearchGate. Available at: [Link]

-

A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. Available at: [Link]

-

The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. ResearchGate. Available at: [Link]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry. Available at: [Link]

-

Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. Available at: [Link]

-

Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. PubMed. Available at: [Link]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. ResearchGate. Available at: [Link]

-

13C NMR of indazoles. ResearchGate. Available at: [Link]

-

Different biological activities reported with Indazole derivatives. ResearchGate. Available at: [Link]

-

Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Semantic Scholar. Available at: [Link]

-

2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry. Available at: [Link]

-

Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b: quinonoid 2H-indazole tautomer). ResearchGate. Available at: [Link]

-

SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. ResearchGate. Available at: [Link]

-

On the solvatochromism, dimerization and tautomerism of indazole. ResearchGate. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Tautomer. Wikipedia. Available at: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

-

X-ray crystallography. Wikipedia. Available at: [Link]

-

X-Ray Crystallography of Chemical Compounds. The Open Conference Proceedings Journal. Available at: [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules. Available at: [Link]

-

Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. Available at: [Link]

-

Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ResearchGate. Available at: [Link]

-

Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules. Available at: [Link]

-

Types of Tautomerism | Keto-Enol | Imine-Enamine | Organic Chemistry. YouTube. Available at: [Link]

-

Imines and Enamines: Preparation and Tautomerism. YouTube. Available at: [Link]

-

Role of tautomerism in RNA biochemistry. RNA Biology. Available at: [Link]

-

Tautomers of Adenine, Cytosine, Guanine, and Thymine. Sandwalk. Available at: [Link]

-

X-ray crystallography in drug discovery. Methods in Molecular Biology. Available at: [Link]

-

Tautomerism: Condition, Features, Types. Science Info. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tautomer - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles | MDPI [mdpi.com]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Mechanism of action of 1H-Indazol-1-amine based compounds

An In-Depth Technical Guide to the Mechanism of Action of 1H-Indazole-Amine Based Compounds in Oncology

Abstract

The 1H-indazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a multitude of biological targets with high affinity.[1][2] When functionalized with an amine group, particularly at the 1, 3, or 6-positions, these compounds exhibit a remarkable breadth of anticancer activities. This guide provides a comprehensive exploration of the molecular mechanisms underpinning the therapeutic potential of 1H-indazole-amine derivatives. We will dissect their dominant role as protein kinase inhibitors, explore alternative mechanisms including the modulation of apoptosis and immuno-oncology pathways, and provide validated experimental protocols for researchers in the field. This document is intended for drug discovery scientists and researchers seeking a deep, mechanistically-grounded understanding of this critical compound class.

Part 1: The Dominant Paradigm - Protein Kinase Inhibition

The dysregulation of protein kinases is a fundamental driver of oncogenesis, making them prime targets for therapeutic intervention.[3] 1H-Indazole-amine derivatives have emerged as a highly successful class of kinase inhibitors, largely due to the scaffold's ability to function as an effective "hinge-binder." The 1H-indazole-3-amine moiety, in particular, has been shown to form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a key interaction for potent and selective inhibition.[4]

Key Kinase Targets and Pathways

1H-indazole-amine compounds have been developed to target both tyrosine and serine/threonine kinases implicated in tumor growth, proliferation, and survival.

-

Tyrosine Kinases:

-

Fibroblast Growth Factor Receptors (FGFRs): Overactivity of FGFRs is linked to various cancers.[5] Several 1H-indazol-3-amine derivatives have been identified as potent inhibitors of FGFR1 and FGFR2, demonstrating efficacy in both enzymatic and cellular assays.[1][5][6] For instance, the addition of a 2,6-difluoro-3-methoxyphenyl group to the scaffold yielded a compound with an FGFR2 IC₅₀ of 2.0 nM.[6]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): As critical mediators of angiogenesis, VEGFRs are a validated cancer target. Indazole-pyrimidine based derivatives have been rationally designed to inhibit VEGFR-2, with substitutions like a sulfonamide group leading to enhanced activity (IC₅₀ = 34.5 nM).[1]

-

Bcr-Abl: This fusion protein is the hallmark of chronic myeloid leukemia (CML). Specific 1H-indazol-3-amine derivatives have shown potent inhibition of both wild-type and the notoriously drug-resistant T315I mutant Bcr-Abl, with IC₅₀ values as low as 0.014 µM and 0.45 µM, respectively.[6]

-

-

Serine/Threonine Kinases:

-

Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centrosome duplication, and its overexpression is linked to genomic instability and tumorigenesis, especially in breast cancer.[7] N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized as exceptionally potent PLK4 inhibitors, with compound K22 showing an enzymatic IC₅₀ of just 0.1 nM and significant anti-proliferative effects in MCF-7 breast cancer cells.[7][8]

-

Pim Kinases: This family of kinases regulates signaling pathways fundamental to tumorigenesis. Efforts in this area have led to the development of 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors.[9]

-

ERK/MAPK Pathway: Interestingly, some indazole derivatives can induce apoptosis through the selective activation of the extracellular signal-regulated kinases (ERK) in the MAPK pathway, demonstrating the complex signaling outcomes these compounds can trigger.[10]

-

Data Presentation: Potency of Representative 1H-Indazole-Amine Kinase Inhibitors

| Compound Class | Target Kinase | IC₅₀ (Enzymatic) | Target Cell Line | IC₅₀ (Cellular) | Reference(s) |

| N-(1H-indazol-6-yl)benzenesulfonamide (K22) | PLK4 | 0.1 nM | MCF-7 (Breast) | 1.3 µM | [7][8] |

| 1H-indazol-3-amine derivative (99) | FGFR1 | 2.9 nM | KG1 | 40.5 nM | [6] |

| 1H-indazol-3-amine derivative (89) | Bcr-Abl (T315I) | 0.45 µM | K562 (CML) | 6.50 µM | [6] |

| 3-(pyrazin-2-yl)-1H-indazole | Pan-Pim | Potent (specific value not stated) | KMS-12 (Myeloma) | N/A | [9] |

| Indazole-pyrimidine derivative (13i) | VEGFR-2 | 34.5 nM | N/A | N/A | [1] |

Mandatory Visualization: Kinase Inhibitor Screening Workflow

Caption: A typical workflow for identifying and validating 1H-indazole-amine based kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC₅₀ of a compound against a specific protein kinase. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity.

Materials:

-

Purified recombinant kinase of interest.

-

Specific peptide substrate for the kinase.

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

ATP solution at a concentration near the Kₘ for the target kinase.

-

1H-Indazole-amine test compounds serially diluted in DMSO.

-